Cas no 1261838-01-0 (2,3'-Dibromo-5'-methoxypropiophenone)

2,3'-Dibromo-5'-methoxypropiophenone Chemical and Physical Properties
Names and Identifiers
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- 2,3'-Dibromo-5'-methoxypropiophenone
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- Inchi: 1S/C10H10Br2O2/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,1-2H3
- InChI Key: UXAROOUJEZCNRG-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=C(C=1)OC)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
2,3'-Dibromo-5'-methoxypropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030735-1g |
2,3'-Dibromo-5'-methoxypropiophenone |
1261838-01-0 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
2,3'-Dibromo-5'-methoxypropiophenone Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on 2,3'-Dibromo-5'-methoxypropiophenone
Professional Introduction to 2,3'-Dibromo-5'-methoxypropiophenone (CAS No. 1261838-01-0)
2,3'-Dibromo-5'-methoxypropiophenone, with the chemical formula C10H6B2O2N0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique CAS number 1261838-01-0, exhibits a distinct molecular structure characterized by bromine and methoxy substituents on a propiophenone backbone. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules and advanced functional materials.
The relevance of 2,3'-Dibromo-5'-methoxypropiophenone in modern research is underscored by its role in the development of novel therapeutic agents. Recent studies have highlighted its utility as a key precursor in the synthesis of bioactive compounds that target specific biological pathways. For instance, researchers have leveraged its reactive bromine atoms to facilitate cross-coupling reactions, which are pivotal in constructing complex drug molecules with enhanced efficacy and reduced side effects.
In the realm of medicinal chemistry, the incorporation of bromine and methoxy groups into aromatic systems has been shown to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of these functional groups in 2,3'-Dibromo-5'-methoxypropiophenone allows for fine-tuning of electronic and steric properties, enabling chemists to design molecules with optimized binding affinities to biological targets. This flexibility has been exploited in the development of inhibitors for enzymes involved in inflammatory responses, cancer progression, and neurodegenerative disorders.
Recent advancements in synthetic methodologies have further expanded the applications of 2,3'-Dibromo-5'-methoxypropiophenone. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-induced oxidation, have enabled the efficient construction of complex molecular architectures from this intermediate. These techniques have not only streamlined the synthesis process but also opened new avenues for the discovery of novel therapeutic entities.
The compound's significance extends beyond pharmaceutical applications into materials science. Its ability to undergo polymerization and form conjugated materials makes it a promising candidate for developing organic electronic devices. Researchers have explored its potential in creating light-emitting diodes (LEDs), organic photovoltaics (OPVs), and sensors due to its favorable electronic properties and thermal stability.
The synthesis of 2,3'-Dibromo-5'-methoxypropiophenone involves multi-step organic transformations that require precise control over reaction conditions. The bromination and methylation steps are critical in establishing the desired substituents on the propiophenone core. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to ensure high purity and structural integrity throughout the synthetic process.
In conclusion, 2,3'-Dibromo-5'-methoxypropiophenone (CAS No. 1261838-01-0) represents a versatile intermediate with broad applications in pharmaceuticals and materials science. Its unique chemical properties and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in modern chemistry.
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